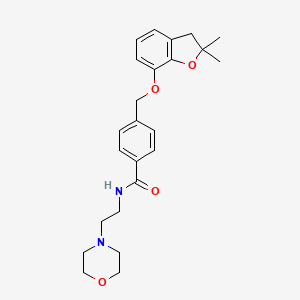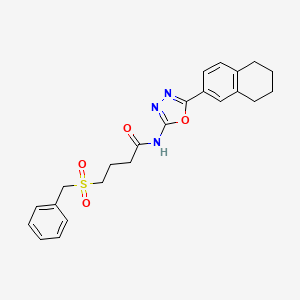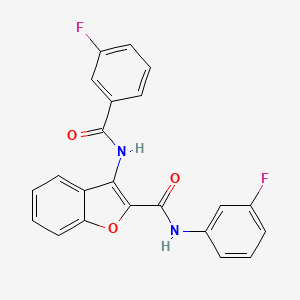![molecular formula C12H12B2O4 B2529079 [1,1'-Biphenyl]-2,2'-diyldiboronic acid CAS No. 312968-33-5](/img/structure/B2529079.png)
[1,1'-Biphenyl]-2,2'-diyldiboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: is an organic compound with the molecular formula C12H12B2O4. It is a derivative of biphenyl, where two boronic acid groups are attached to the 2,2’ positions of the biphenyl structure. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diyldiboronic acid typically involves the following steps:
Borylation of Biphenyl: The initial step involves the borylation of biphenyl using a palladium-catalyzed cross-coupling reaction. This reaction often employs bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere conditions.
Hydrolysis: The resulting borylated biphenyl intermediate is then subjected to hydrolysis to yield [1,1’-Biphenyl]-2,2’-diyldiboronic acid. This step typically involves the use of aqueous acid, such as hydrochloric acid, to remove the protecting groups and liberate the boronic acid functionalities.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-2,2’-diyldiboronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of [1,1’-Biphenyl]-2,2’-diyldiboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide. The major products are biaryl compounds.
Oxidation: The boronic acid groups can be oxidized to form the corresponding boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Esterification: The boronic acid groups can react with alcohols to form boronic esters. This reaction is typically carried out under mild conditions using an acid catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acid Catalysts: For esterification reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Esters: From esterification reactions.
Borates: From oxidation reactions.
科学研究应用
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to form stable boronic ester linkages.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Research: It is used in the study of enzyme inhibitors and as a tool in molecular biology for the detection and quantification of biomolecules.
作用机制
The mechanism by which [1,1’-Biphenyl]-2,2’-diyldiboronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid groups can interact with diols and other nucleophiles, forming boronate complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition.
相似化合物的比较
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: can be compared with other boronic acids, such as:
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring. It is less sterically hindered and more reactive in certain reactions.
4,4’-Biphenyldiboronic Acid: Similar to [1,1’-Biphenyl]-2,2’-diyldiboronic acid but with boronic acid groups at the 4,4’ positions. It has different steric and electronic properties, affecting its reactivity and applications.
2,2’-Bipyridine-5,5’-diyldiboronic Acid: Contains a bipyridine core instead of biphenyl. It is used in coordination chemistry and as a ligand in metal-catalyzed reactions.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2,2’-diyldiboronic acid lies in its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of certain biaryl compounds and in applications where precise molecular recognition is required.
By understanding the properties, synthesis, and applications of [1,1’-Biphenyl]-2,2’-diyldiboronic acid , researchers can better utilize this compound in various scientific and industrial fields.
属性
IUPAC Name |
[2-(2-boronophenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQKUXUNMZSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2529005.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529006.png)

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)
![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)
![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2529015.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2529017.png)

